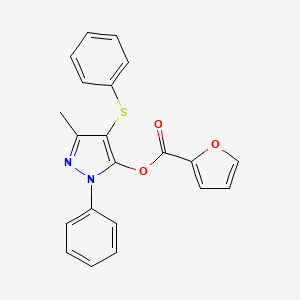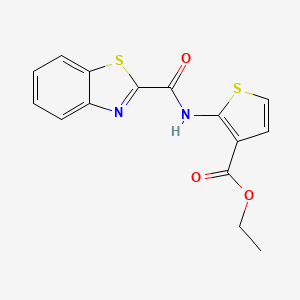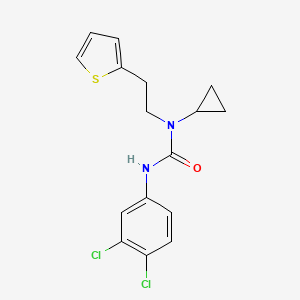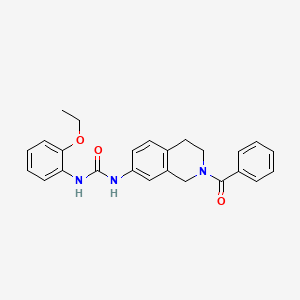![molecular formula C24H19NO7 B2912270 3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714938-00-8](/img/new.no-structure.jpg)
3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a chromen-4-one core with a 3,4-dimethoxyphenyl group at the 3-position and a 4-nitrophenylmethoxy group at the 7-position. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multiple steps, starting with the preparation of the chromen-4-one core This can be achieved through the condensation of appropriate phenols with aldehydes or ketones under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Production of hydroxylated derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.
Biology: In biological research, 3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one has been studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: A related compound with a similar phenyl group but lacking the chromen-4-one core.
4-Nitrophenol: A simpler compound with a nitro group but without the complex chromen-4-one structure.
Uniqueness: 3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one stands out due to its unique combination of functional groups and its chromen-4-one core. This combination provides it with distinct chemical and biological properties compared to simpler or structurally different compounds.
Properties
CAS No. |
714938-00-8 |
|---|---|
Molecular Formula |
C24H19NO7 |
Molecular Weight |
433.416 |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H19NO7/c1-29-21-10-5-16(11-23(21)30-2)20-14-32-22-12-18(8-9-19(22)24(20)26)31-13-15-3-6-17(7-4-15)25(27)28/h3-12,14H,13H2,1-2H3 |
InChI Key |
LLAHVFYEABNTBS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
![2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2912193.png)
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)



![4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2912204.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-3-amine](/img/structure/B2912205.png)



